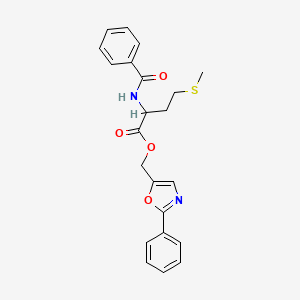methanone](/img/structure/B10888410.png)
[2-(5-Chloro-2-thienyl)-4-quinolyl](4-ethylpiperazino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-thienyl)-4-quinolylmethanone is a complex organic compound that features a quinoline core substituted with a thienyl group and an ethylpiperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-thienyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the thienyl group through a cross-coupling reaction. The final step involves the attachment of the ethylpiperazino group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments to accommodate larger volumes and continuous production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-thienyl)-4-quinolylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Chloro-2-thienyl)-4-quinolylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins, nucleic acids, or other biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2-(5-Chloro-2-thienyl)-4-quinolylmethanone is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers, coatings, or other materials, making it valuable in material science research.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-thienyl)-4-quinolylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved depend on the specific biological context, but may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-thienyl)-4-quinolylmethanone
- 2-(5-Chloro-2-thienyl)-4-quinolylmethanone
- 2-(5-Chloro-2-thienyl)-4-quinolinylmethanone
Uniqueness
2-(5-Chloro-2-thienyl)-4-quinolylmethanone is unique due to its specific substitution pattern and the presence of the ethylpiperazino group This distinguishes it from similar compounds, which may have different substituents or lack the ethylpiperazino moiety
Properties
Molecular Formula |
C20H20ClN3OS |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
[2-(5-chlorothiophen-2-yl)quinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H20ClN3OS/c1-2-23-9-11-24(12-10-23)20(25)15-13-17(18-7-8-19(21)26-18)22-16-6-4-3-5-14(15)16/h3-8,13H,2,9-12H2,1H3 |
InChI Key |
PQTBQNRRSGTZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
solubility |
53.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B10888340.png)
![N,N'-bis{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B10888347.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10888349.png)
![2-[(2E)-2-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)hydrazinyl]-5-nitropyridine](/img/structure/B10888361.png)


![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888374.png)
![N,N'-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B10888375.png)
amine](/img/structure/B10888377.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B10888387.png)

![methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10888401.png)
![(2Z,5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10888412.png)
![7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10888423.png)
